

physical and chemical properties of 1-Bromo-2,3-dimethylbut-2-ene

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Compound of Interest

Compound Name: **1-Bromo-2,3-dimethylbut-2-ene**

Cat. No.: **B1279173**

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An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a valuable reagent in organic synthesis, primarily utilized as a building block for the introduction of the 2,3-dimethylbut-2-enyl moiety into various molecular frameworks.^[1] Its utility stems from the presence of a reactive allylic bromide functional group, which readily participates in a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-2,3-dimethylbut-2-ene**, its synthesis, and its key reactions, with a focus on providing practical information for laboratory applications.

Physical Properties

A summary of the key physical properties of **1-Bromo-2,3-dimethylbut-2-ene** is presented in the table below. It is important to note that while some properties have been computationally predicted, experimental data for properties such as boiling point, melting point, and density are not consistently reported in the available literature.

| Property | Value | Source |
|-------------------|-----------------------------------|---|
| Molecular Formula | C ₆ H ₁₁ Br | [1] [2] |
| Molecular Weight | 163.06 g/mol | [1] [2] |
| CAS Number | 5072-70-8 | [1] [2] |
| Boiling Point | Data not readily available | |
| Melting Point | Data not readily available | |
| Density | Data not readily available | |
| Refractive Index | Data not readily available | |
| LogP | 2.73760 | [3] |

Chemical Properties

1-Bromo-2,3-dimethylbut-2-ene is a versatile electrophile due to the presence of the bromine atom, which is a good leaving group. This makes the compound highly susceptible to nucleophilic substitution reactions.[\[1\]](#) The double bond in the molecule is sterically hindered, which can influence its reactivity in addition reactions.

The primary chemical utility of **1-Bromo-2,3-dimethylbut-2-ene** lies in its role as an alkylating agent. It can react with a wide range of nucleophiles, such as amines, alkoxides, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

Synthesis of **1-Bromo-2,3-dimethylbut-2-ene** via Allylic Bromination

The most common method for the synthesis of **1-Bromo-2,3-dimethylbut-2-ene** is the allylic bromination of 2,3-dimethylbut-2-ene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator. This reaction proceeds via a free radical chain mechanism.

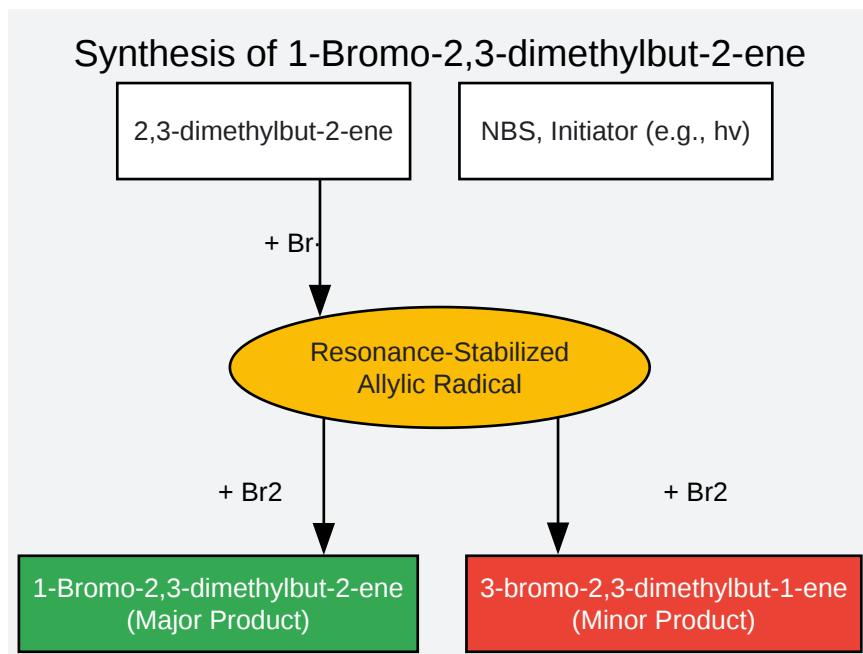
Generalized Experimental Protocol:

- Reagents: 2,3-dimethylbut-2-ene, N-bromosuccinimide (NBS), a radical initiator (e.g., dibenzoyl peroxide or AIBN), and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbut-2-ene in the chosen solvent.
 - Add N-bromosuccinimide and the radical initiator to the flask.
 - Heat the reaction mixture to reflux with stirring. The reaction is often initiated by light (e.g., a sunlamp) if a photochemical initiator is used.
 - Monitor the reaction progress by a suitable method (e.g., TLC or GC). The reaction time can vary, but several hours are typically required.
 - Upon completion, cool the reaction mixture to room temperature.
 - Filter the mixture to remove the succinimide byproduct.
 - Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
 - Remove the solvent under reduced pressure.
 - Purify the crude product by fractional distillation to isolate **1-Bromo-2,3-dimethylbut-2-ene**. It is important to note that this reaction often yields a mixture of **1-Bromo-2,3-dimethylbut-2-ene** and its isomer, 3-bromo-2,3-dimethylbut-1-ene.

Mandatory Visualizations

Synthesis of **1-Bromo-2,3-dimethylbut-2-ene**

The synthesis of **1-Bromo-2,3-dimethylbut-2-ene** from 2,3-dimethylbut-2-ene using NBS proceeds through a resonance-stabilized allylic radical intermediate, which leads to the formation of two isomeric products.

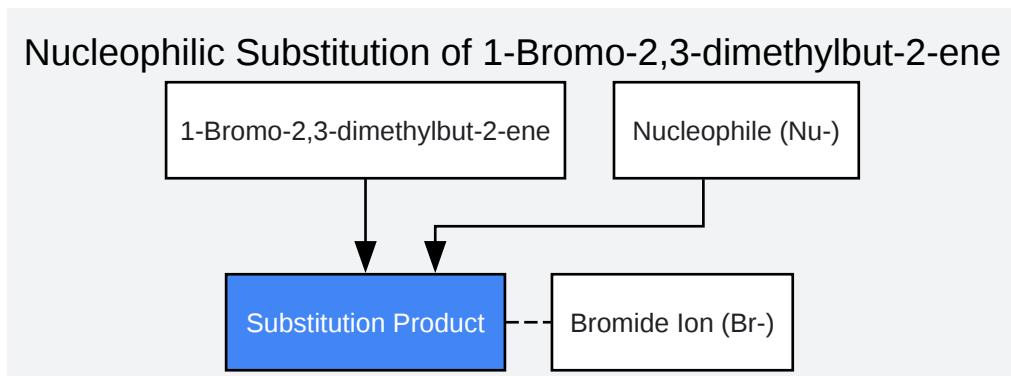


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Caption: Synthesis of **1-Bromo-2,3-dimethylbut-2-ene** via allylic bromination.

General Nucleophilic Substitution Reaction

1-Bromo-2,3-dimethylbut-2-ene readily undergoes nucleophilic substitution, where the bromide ion is displaced by a nucleophile.



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Caption: General schematic of a nucleophilic substitution reaction.

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References

- 1. 1-Bromo-2,3-dimethylbut-2-ene|CAS 5072-70-8 [benchchem.com]
- 2. 1-Bromo-2,3-dimethylbut-2-ene | C6H11Br | CID 11147895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-bromo-2,3-dimethylbut-2-ene | CAS#:5072-70-8 | Chemsoc [chemsoc.com]
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